molecular formula C14H11N3O3 B8430861 2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindoline-4-carbonitrile

2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindoline-4-carbonitrile

Cat. No. B8430861
M. Wt: 269.25 g/mol
InChI Key: LWMOTIQKAURFAC-UHFFFAOYSA-N
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Patent
US07091353B2

Procedure details

A mixture of 2-(4-cyano-1-oxoisoindolin-2-yl)-4carbamoylbutanoic acid (0.6 g, 2.09 mmol) and 1,1-carbonyldiimidazole (0.44 g, 2.72 mmol) in acetonitrile (20 mL) was heated to reflux for 2 hours. The mixture was cooled to room temperature and filtered to give 2-(2,6-dioxo(3-piperidyl))-1-oxoisoindoline-4-carbonitrile (0.44 g, 83%) as a white solid: mp 312–314° C.; 1H NMR (DMSO-d6) δ 11.04 (s, 1H), 8.16 (d, J=7.0 Hz, 1H), 8.06 (d, J=7.1 Hz, 1H), 7.74 (t, J=7.7 Hz, 1H), 5.20–5.13 (dd, J=5.2 and 13.2 Hz, 1H), 4.69 (d, J=181.1 Hz, 1H), 4.57 (d, J=18.1 Hz, 1H), 2.97–2.85 (m, 1H), 2.64–2.45 (m, 2H), 2.05–1.97 (m, 1H); 13C NMR (DMSO-d6) δ 172.81, 170.69, 166.49, 145.36, 135.37, 132.85, 129.36, 127.91, 116.01, 107.09. 51.77, 46.72, 31.14, 22.22; Anal. Calced. For C14H11N3O3: C, 62.45; H, 4.12; N, 15.61. Found: C, 62.26; H, 4.10; N, 15.51.
Name
2-(4-cyano-1-oxoisoindolin-2-yl)-4carbamoylbutanoic acid
Quantity
0.6 g
Type
reactant
Reaction Step One
[Compound]
Name
1,1-carbonyldiimidazole
Quantity
0.44 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:11]=[CH:10][CH:9]=[C:8]2[C:4]=1[CH2:5][N:6]([CH:13]([CH2:17][CH2:18][C:19](=[O:21])[NH2:20])[C:14](O)=[O:15])[C:7]2=[O:12])#[N:2]>C(#N)C>[O:15]=[C:14]1[CH:13]([N:6]2[CH2:5][C:4]3[C:3]([C:1]#[N:2])=[CH:11][CH:10]=[CH:9][C:8]=3[C:7]2=[O:12])[CH2:17][CH2:18][C:19](=[O:21])[NH:20]1

Inputs

Step One
Name
2-(4-cyano-1-oxoisoindolin-2-yl)-4carbamoylbutanoic acid
Quantity
0.6 g
Type
reactant
Smiles
C(#N)C1=C2CN(C(C2=CC=C1)=O)C(C(=O)O)CCC(N)=O
Name
1,1-carbonyldiimidazole
Quantity
0.44 g
Type
reactant
Smiles
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Name
Type
product
Smiles
O=C1NC(CCC1N1C(C=2C=CC=C(C2C1)C#N)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.44 g
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 78.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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